

# Unveiling the Intricate Architecture of Aspeverin: A Technical Guide to its Structure Elucidation

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## Compound of Interest

Compound Name: *Aspeverin*  
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This technical guide provides an in-depth exploration of the chemical structure elucidation of **Aspeverin**, a novel and complex alkaloid. Isolated from an algicolous strain of *Aspergillus versicolor*, this natural product presents a unique carbamate- and cyano-containing scaffold, making its structural determination a compelling case study in modern natural product chemistry.[1] This document details the experimental methodologies and spectroscopic analyses that were pivotal in piecing together its intricate molecular framework, culminating in its definitive confirmation through total synthesis.

## Isolation and Purification

**Aspeverin** was first isolated from the culture of an *Aspergillus versicolor* strain (dl-29), an endophyte obtained from the marine green alga *Codium fragile*. [1][2] The following protocol outlines the key steps in its extraction and purification.

## Experimental Protocol: Isolation of Aspeverin

- **Fermentation:** The fungal strain *A. versicolor* dl-29 was subjected to static fermentation in 15 L of culture medium for 30 days.[2]

- Extraction: The entire culture was harvested and exhaustively extracted with ethyl acetate (EtOAc) to yield a crude extract containing a mixture of secondary metabolites.
- Chromatographic Separation: The crude extract was then subjected to a series of chromatographic techniques to isolate the target compound.
  - Silica Gel Column Chromatography: The initial separation of the crude extract was performed on a silica gel column.
  - Sephadex LH-20 Column Chromatography: Fractions containing the compound of interest were further purified using a Sephadex LH-20 column.
  - Preparative Thin-Layer Chromatography (TLC): The final purification step involved preparative TLC to yield **Aspeverin** as a colorless gum.[2]

## Spectroscopic Characterization and Structure Elucidation

A combination of advanced spectroscopic techniques was employed to determine the planar structure and relative stereochemistry of **Aspeverin**. The molecular formula was established as  $C_{22}H_{24}N_4O_2$  by High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS).[1]

### Mass Spectrometry (MS)

Mass spectrometry was crucial in determining the molecular weight and formula of **Aspeverin**.

Technique	Ionization Mode	Observed m/z	Inference
Electrospray Ionization (ESI-MS)	Positive	377 [M+H] <sup>+</sup>	Molecular Weight of 376
ESI-MS	Negative	375 [M-H] <sup>-</sup>	Molecular Weight of 376
High-Resolution EIMS (HREIMS)	-	376.1857 [M] <sup>+</sup>	Molecular Formula: $C_{22}H_{24}N_4O_2$ (calculated for 376.1899)

## Infrared (IR) Spectroscopy

Infrared spectroscopy provided key information about the functional groups present in the **Aspeverin** molecule.

Absorption Band (cm <sup>-1</sup> )	Functional Group Assignment
756	ortho-Disubstituted benzene ring

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Extensive 1D and 2D NMR experiments, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, COSY, HSQC, and HMBC, were instrumental in assembling the carbon skeleton and proton environments of **Aspeverin**. The spectra were recorded at 500 MHz for <sup>1</sup>H and 125 MHz for <sup>13</sup>C.

Table of <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data for **Aspeverin**

Position	$\delta$ C (ppm)	$\delta$ H (ppm, mult., J in Hz)
2	168.2	
3	104.9	
4	129.0	
4a	136.2	
5	122.9	7.21 (t, 7.5)
6	128.8	7.35 (d, 7.5)
7	121.8	7.05 (t, 7.5)
8	138.1	7.52 (d, 7.5)
8a	148.9	
9	59.9	3.25 (m)
10	25.4	1.85 (m), 2.05 (m)
11	37.1	2.95 (m)
12	68.1	
13	52.9	4.15 (s)
14	85.1	
15	34.5	1.25 (s)
16	28.9	1.35 (s)
17	118.9	
18	154.2	
19	60.1	
20	22.1	1.10 (s)
21	29.8	1.15 (s)
22	170.1	

## Electronic Circular Dichroism (ECD) Spectroscopy

The absolute configuration of **Aspeverin** was established using ECD spectroscopy in conjunction with quantum chemical calculations. The experimental ECD spectrum was compared with the calculated spectrum to determine the stereochemistry.

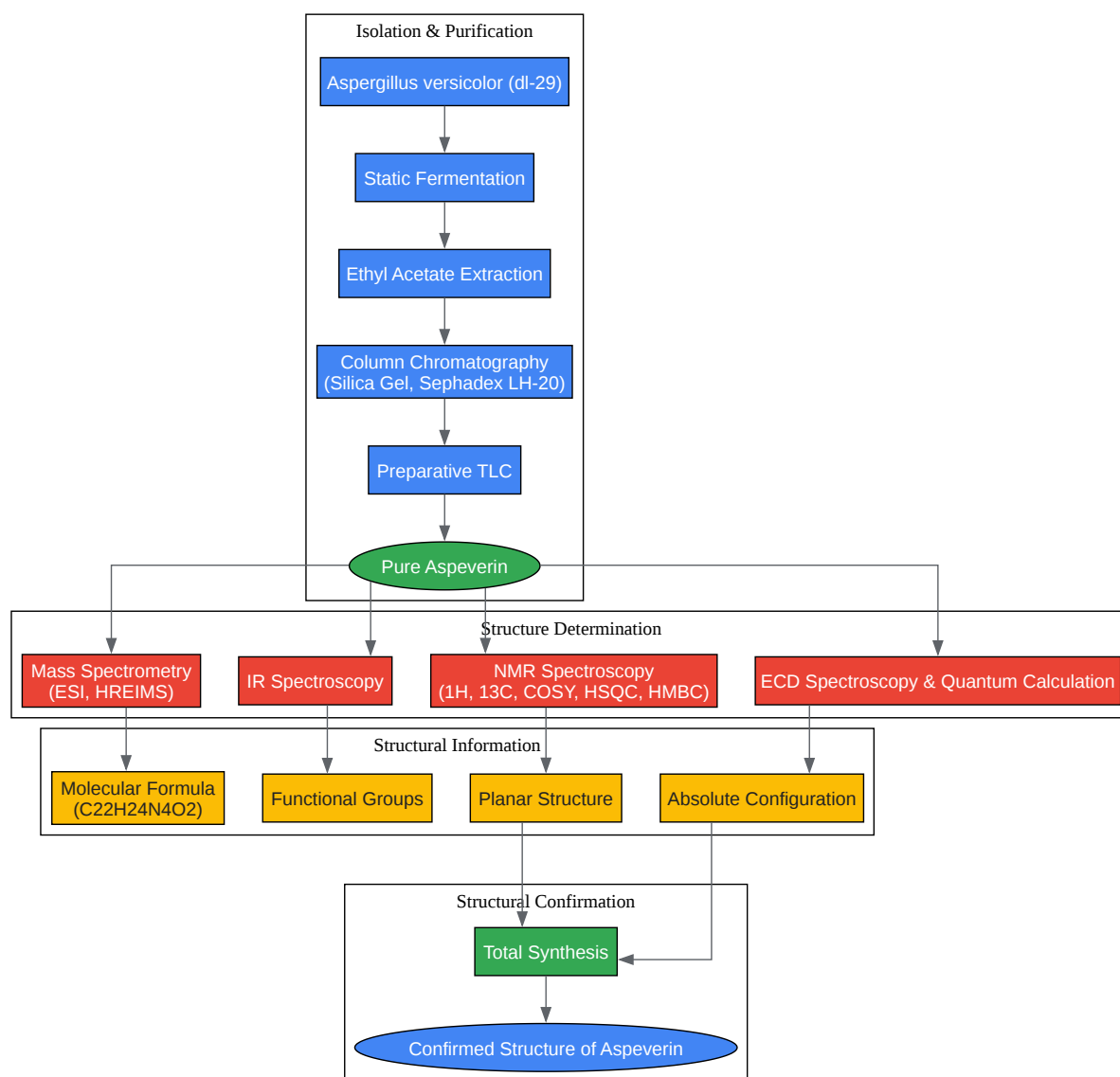
- **Sample Preparation:** A solution of **Aspeverin** in methanol was prepared.
- **Data Acquisition:** The ECD spectrum was recorded on a circular dichroism spectrometer.
- **Quantum Chemical Calculation:** The theoretical ECD spectrum was calculated using time-dependent density functional theory (TD-DFT) at the B3LYP/6-31G(d) level of theory.
- **Comparison:** The experimental and calculated ECD spectra were compared to assign the absolute configuration as 4S, 6S, 11R, 12R, and 14R.[1]

## Confirmation of Structure by Total Synthesis

The proposed structure of **Aspeverin** was unequivocally confirmed through its first total synthesis.[3] The synthetic route involved several key steps, including a highly diastereoselective Diels-Alder reaction, a Curtius rearrangement, and a novel iodine(III)-initiated oxidative cyclization to install the unique bicyclic urethane linkage.[3] The spectroscopic data of the synthetically produced **Aspeverin** were in full agreement with those of the natural product, thereby validating the elucidated structure.[3]

## Visualizing the Path to Structure Elucidation

The following diagram illustrates the logical workflow employed in the determination of **Aspeverin**'s chemical structure.



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Workflow for the structure elucidation of **Aspeverin**.

## Conclusion

The structural elucidation of **Aspeverin** serves as an excellent example of the synergistic application of modern analytical techniques. Through a meticulous process of isolation, comprehensive spectroscopic analysis, and final confirmation by total synthesis, the complex and novel chemical architecture of this fungal metabolite was successfully unveiled. This detailed understanding of **Aspeverin**'s structure is a critical first step for further investigation into its biosynthetic pathways and potential pharmacological applications.

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